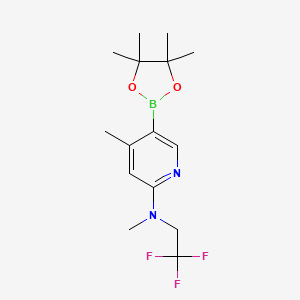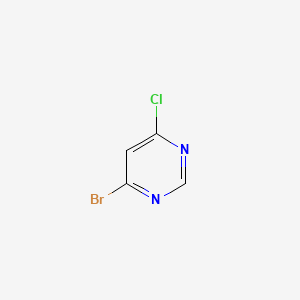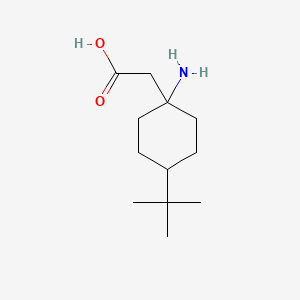
2-(1-amino-4-tert-butylcyclohexyl)acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1-amino-4-tert-butylcyclohexyl)acetic acid is an organic compound with the molecular formula C12H23NO2 It is characterized by the presence of an amino group attached to a cyclohexyl ring, which is further substituted with a tert-butyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-amino-4-tert-butylcyclohexyl)acetic acid typically involves the following steps:
Formation of the Cyclohexyl Ring: The cyclohexyl ring is synthesized through a series of cyclization reactions, often starting from simple alkenes or dienes.
Introduction of the tert-Butyl Group: The tert-butyl group is introduced via alkylation reactions, using tert-butyl halides in the presence of strong bases.
Amination: The amino group is introduced through nucleophilic substitution reactions, where an appropriate amine is reacted with a halogenated cyclohexyl derivative.
Acetic Acid Substitution:
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.
化学反応の分析
Types of Reactions
2-(1-amino-4-tert-butylcyclohexyl)acetic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Esterification: The carboxylic acid group can react with alcohols to form esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like alkyl halides and amines are commonly used.
Esterification: Catalysts such as sulfuric acid (H2SO4) or p-toluenesulfonic acid (PTSA) are employed.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of various substituted derivatives.
Esterification: Formation of esters.
科学的研究の応用
2-(1-amino-4-tert-butylcyclohexyl)acetic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Studied for its potential role in modulating biological pathways.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2-(1-amino-4-tert-butylcyclohexyl)acetic acid involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. The tert-butyl group provides steric hindrance, affecting the compound’s binding affinity and specificity. The carboxylic acid group can participate in ionic interactions, further modulating the compound’s activity.
類似化合物との比較
Similar Compounds
- 2-(1-amino-4-methylcyclohexyl)acetic acid
- 2-(1-amino-4-ethylcyclohexyl)acetic acid
- 2-(1-amino-4-isopropylcyclohexyl)acetic acid
Uniqueness
2-(1-amino-4-tert-butylcyclohexyl)acetic acid is unique due to the presence of the tert-butyl group, which provides significant steric hindrance and influences the compound’s reactivity and binding properties. This makes it distinct from other similar compounds, which may have smaller or less bulky substituents.
特性
IUPAC Name |
2-(1-amino-4-tert-butylcyclohexyl)acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23NO2/c1-11(2,3)9-4-6-12(13,7-5-9)8-10(14)15/h9H,4-8,13H2,1-3H3,(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQHOOJXJODKEFU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1CCC(CC1)(CC(=O)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: What insights does the crystal structure provide about the nature and interactions of (1-Amino-4-tert-butylcyclohexyl)acetic acid molecules?
A1: The crystal structure analysis reveals that (1-Amino-4-tert-butylcyclohexyl)acetic acid exists as a zwitterion in its crystalline form []. The structure also highlights the role of hydrogen bonding:
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
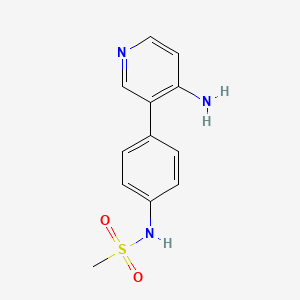
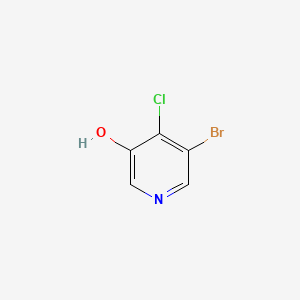
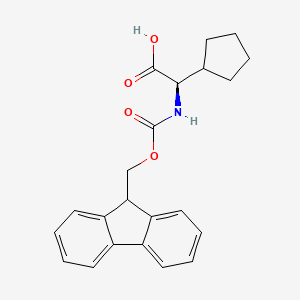
![7,8-Dihydro-6H-1,3-dioxolo[4,5-g][1]benzopyran-6-acetic acid](/img/new.no-structure.jpg)
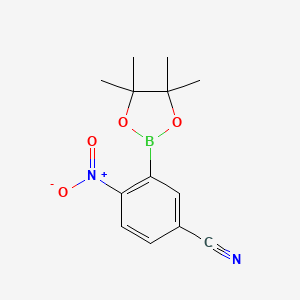

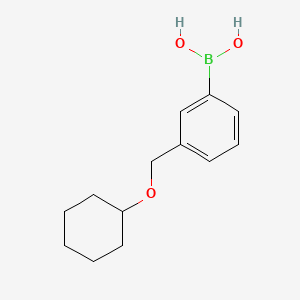
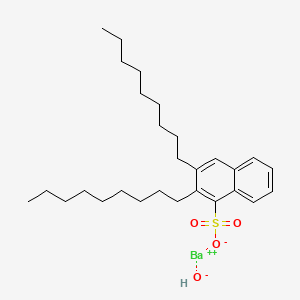
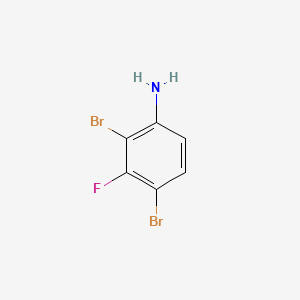
![3-[[3,5-bis(trifluoroMethyl)phenyl]aMino]-4-[(9R)-cinchonan-9-ylaMino]-3-Cyclobutene-1,2-dione](/img/structure/B594798.png)
